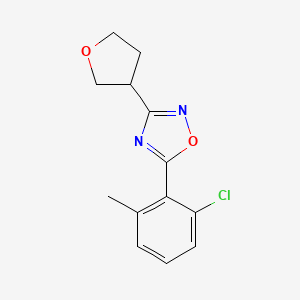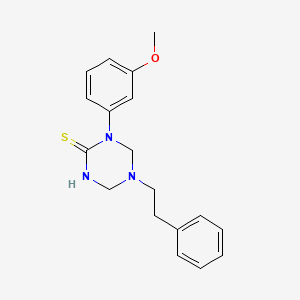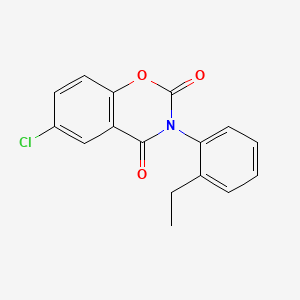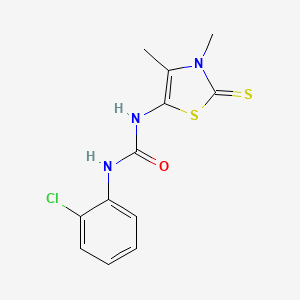![molecular formula C17H17ClN4O2 B5630737 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5630737.png)
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-pyridinylmethyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound of interest is a complex molecule with potential applications in various fields of chemistry and materials science. While the exact research on this specific compound is not readily available, insights can be drawn from related studies on similar compounds, providing a foundation for understanding its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic heterocyclic structures and involving alkylation, condensation, and cyclization reactions to introduce the desired functional groups and scaffold. For instance, compounds like pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through heterocyclization reactions of available N-(2,2-dichloro-1-cyanoethenyl)carboxamides and 5-aminopyrazoles, demonstrating the complexity and versatility of synthetic routes for such molecules (Velihina et al., 2020).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's reactivity and physical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling (DFT calculations) are commonly employed. For example, studies on antipyrine derivatives have utilized X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to elucidate their molecular structures, highlighting the importance of these techniques in revealing the geometrical and electronic features of complex molecules (Saeed et al., 2020).
properties
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-11-16(18)12(2)22(21-11)10-14-5-6-15(24-14)17(23)20-9-13-4-3-7-19-8-13/h3-8H,9-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUWEZZVZPSJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NCC3=CN=CC=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5630655.png)

![N-[2-(dimethylamino)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B5630679.png)
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-3-methylbutanamide](/img/structure/B5630683.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methylbenzamide](/img/structure/B5630691.png)
![1-[4-(dimethylamino)benzyl]-4-piperidinol](/img/structure/B5630705.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5630708.png)
![2-methyl-5-[(2-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5630713.png)



![7-methyl-2-quinolin-2-yl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5630729.png)
![N-(4-acetylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5630733.png)
